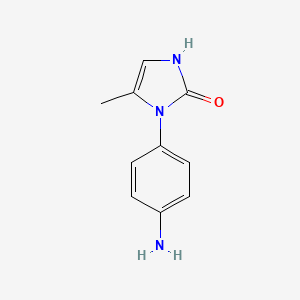
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an imidazolone ring substituted with an aminophenyl group and a methyl group, making it a versatile molecule for various applications in chemistry, biology, and industry.
准备方法
The synthesis of 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline and methyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolone compounds.
Substitution: The aminophenyl group allows for substitution reactions with various electrophiles, leading to the formation of substituted imidazolone derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
科学研究应用
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. This binding can inhibit or activate the target, depending on the nature of the interaction.
Pathways Involved: The compound affects various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. Its effects on these pathways are being studied to understand its potential therapeutic applications.
相似化合物的比较
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and 1,3,5-tris(4-aminophenyl)benzene share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of the imidazolone ring and the specific substitution pattern in this compound imparts unique reactivity and binding properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
3-(4-aminophenyl)-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,14) |
InChI 键 |
SKOGZOYUUDQNLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


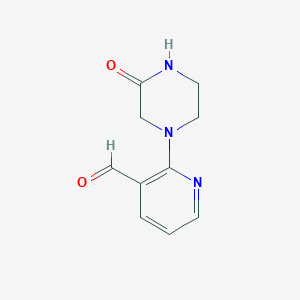

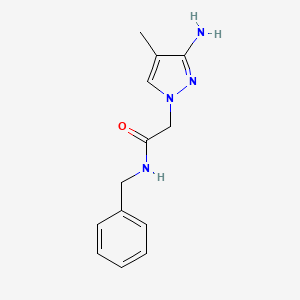

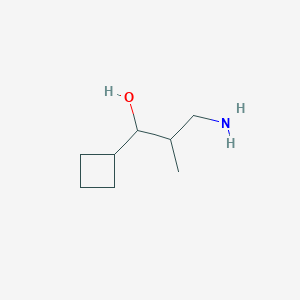
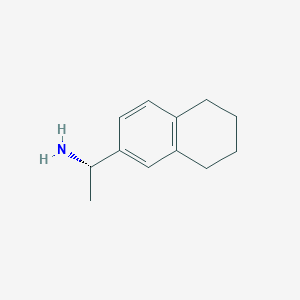

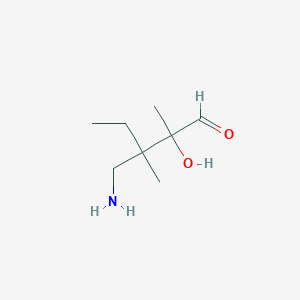
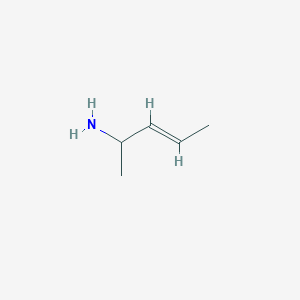
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)

![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)

